molecular formula C11H20BrNO2 B2738742 Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate CAS No. 2164473-56-5

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate

Cat. No.: B2738742
CAS No.: 2164473-56-5
M. Wt: 278.19
InChI Key: GYAMPAUSNRJQOS-UHFFFAOYSA-N
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Description

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate is a chemical compound with the molecular formula C11H20BrNO2 and a molecular weight of 278.19 g/mol . It is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-(bromomethyl)cyclobutane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride, potassium carbonate, or other strong bases.

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed

Scientific Research Applications

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to form stable carbamate linkages.

    Biological Studies: Used in the study of enzyme inhibition and protein modification.

    Industrial Applications: Potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate involves its interaction with nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in nucleophilic substitution reactions, while the carbamate group can form stable linkages with various biological molecules. This makes it useful in enzyme inhibition studies and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate is unique due to its cyclobutyl ring and bromomethyl group, which provide distinct reactivity and stability compared to other carbamate compounds. This makes it particularly useful in specific synthetic and biological applications .

Properties

IUPAC Name

tert-butyl N-[[1-(bromomethyl)cyclobutyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-10(2,3)15-9(14)13-8-11(7-12)5-4-6-11/h4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAMPAUSNRJQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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